PYRIDIN-3-YL-L-VALINE
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(2S)-3-methyl-2-(pyridin-3-ylamino)butanoic acid |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)9(10(13)14)12-8-4-3-5-11-6-8/h3-7,9,12H,1-2H3,(H,13,14)/t9-/m0/s1 |
InChI Key |
VTAWWVOYSQUFLT-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC1=CN=CC=C1 |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=CN=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pyridin 3 Yl L Valine and Its Stereoisomers
Retrosynthetic Analysis and Strategic Design for PYRIDIN-3-YL-L-VALINE Synthesis
A retrosynthetic analysis of this compound reveals several potential pathways for its construction. The primary disconnection points are the carbon-carbon (C-C) or carbon-nitrogen (C-N) bond linking the pyridine (B92270) ring to the valine scaffold.
Strategy 1: C-C Bond Formation. This is the most common approach for α-aryl amino acids. The target molecule can be disconnected at the Cα-C(pyridyl) bond. This leads to a chiral valine-derived nucleophile (or its electrophilic equivalent) and a pyridine-containing electrophile (or nucleophile). A key consideration is the generation of a chiral enolate equivalent from L-valine, which can then react with an activated pyridine species like 3-bromopyridine (B30812) or 3-iodopyridine. Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, or direct C-H arylation, are primary tactics for this strategy. acs.orgacs.org
Strategy 2: C-N Bond Formation. An alternative, though less common, disconnection involves the Cα-N bond. This would retrospectively lead to a precursor with a leaving group at the α-position and 3-aminopyridine. However, controlling stereochemistry in this approach can be more challenging. A more viable C-N bond forming strategy is the Ugi four-component reaction (U-4CR). organic-chemistry.org In this scenario, 3-pyridinecarboxaldehyde, L-valine, an isocyanide, and a carboxylic acid could potentially assemble a precursor that can be converted to the target molecule. This multicomponent approach offers high atom economy and rapid access to complex structures. nih.gov
The strategic design hinges on preserving the (S)-stereochemistry at the α-carbon, which is derived from the natural amino acid L-valine. Therefore, methods that utilize L-valine as a chiral template are highly favored.
Stereoselective Synthesis of this compound via Chiral Pool and Asymmetric Approaches
Ensuring the correct stereochemistry at the α-carbon is paramount. The synthesis relies heavily on methods that either preserve the existing stereocenter from a chiral precursor or create it with high selectivity.
Utilizing L-Valine as a Chiral Precursor in Convergent Syntheses
L-valine is an inexpensive and readily available chiral starting material, making it an ideal precursor for the synthesis of this compound. medcraveonline.com The inherent chirality of L-valine can be used to direct the stereochemical outcome of subsequent reactions. A common strategy involves converting L-valine into a derivative where the stereocenter is maintained but the molecule is primed for the key bond-forming step. For instance, L-valine can be reduced to L-valinol, which can then be used to form chiral auxiliaries or ligands. rsc.org Alternatively, the amino and carboxyl groups of L-valine can be protected, and the resulting derivative can be used in a cross-coupling reaction. This approach ensures that the final product retains the desired (S)-configuration.
A modular synthesis approach, for example, might involve preparing a protected L-valine fragment and a separate pyridyl fragment, which are then coupled in a key step. nih.gov This convergent strategy is often more efficient and allows for greater flexibility in analog synthesis.
Enantioselective C-C and C-N Bond Forming Reactions for Pyridine-Valine Linkage
The formation of the bond between the pyridine and valine moieties is the cornerstone of the synthesis. Modern catalytic methods offer high efficiency and selectivity.
Enantioselective C-C Bond Formation: Palladium-catalyzed cross-coupling reactions are a powerful tool for this transformation. For instance, the C(sp³)–H arylation of a protected L-valine derivative with 3-halopyridine can be achieved. Ligands such as mono-N-protected amino acids (MPAA) have been shown to enable the coupling of C(sp³)–H bonds with arylboron reagents, offering a direct route to the target structure. nih.gov Another well-established method is the asymmetric alkylation of a glycine (B1666218) enolate equivalent using a chiral phase-transfer catalyst. This approach can construct the α-aryl amino acid backbone with high enantio- and diastereoselectivity. organic-chemistry.org
Enantioselective C-N Bond Formation: While direct C-N arylation at the α-position is less common, multicomponent reactions provide a robust alternative. The Ugi reaction, a four-component condensation, can be employed using 3-pyridinecarboxaldehyde, an amine (or ammonia (B1221849) equivalent), a protected L-valine as the carboxylic acid component, and an isocyanide. organic-chemistry.orgnih.gov The reaction proceeds through the formation of an imine between the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate from the valine component. The stereochemistry is directed by the chiral L-valine, leading to a product with high diastereoselectivity. Subsequent transformations would then be required to convert the Ugi product into this compound.
Control of Diastereoselectivity in Multi-Step this compound Synthesis
When new stereocenters are formed during the synthesis, controlling diastereoselectivity is crucial. The bulky isopropyl group of valine can exert significant steric influence, directing incoming reagents to the less hindered face of a reactive intermediate.
One of the most effective methods for controlling diastereoselectivity in α-amino acid synthesis is the use of chiral auxiliaries. The Schöllkopf bislactim ether method, for example, uses a chiral template derived from the cyclization of L-valine and glycine. renyi.hu Alkylation of the lithiated bislactim ether with an electrophile like 3-(bromomethyl)pyridine (B1585428) would proceed with high diastereoselectivity, controlled by the chiral valine unit. Subsequent hydrolysis releases the new amino acid, in this case, this compound, and allows for the recovery of the L-valine auxiliary.
In acylation reactions, thermodynamic and kinetic control can lead to different diastereomeric products. For instance, the N-acylation of thiazolidine (B150603) derivatives derived from amino acids can yield different stereoisomers depending on the reaction conditions, such as the choice of solvent and temperature. scielo.br Careful optimization of these parameters is necessary to achieve the desired diastereomer.
Protecting Group Strategies and Deprotection Techniques in this compound Synthesis
The success of a multi-step synthesis of this compound relies on an effective protecting group strategy. The amino and carboxyl groups of the valine backbone must be masked to prevent unwanted side reactions during the key bond-forming steps. masterorganicchemistry.com An orthogonal protection scheme, where each group can be removed under specific conditions without affecting the others, is ideal. pearson.com
Common protecting groups for the α-amino group include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z). masterorganicchemistry.com The Boc group is acid-labile and typically removed with trifluoroacetic acid (TFA), while the Cbz group is cleaved under mild, neutral conditions by catalytic hydrogenation (e.g., H₂/Pd-C). masterorganicchemistry.comorganic-chemistry.org The carboxyl group is usually protected as an ester, such as a methyl or ethyl ester, which can be hydrolyzed under basic conditions (e.g., NaOH or LiOH).
The choice of protecting group is often dictated by the reaction conditions of the subsequent steps. For example, in palladium-catalyzed cross-coupling reactions, certain protecting groups might be incompatible. Studies have shown that for C-N coupling, Boc and Teoc (2-(trimethylsilyl)ethoxycarbonyl) groups can be effective. beilstein-journals.org
The following interactive table summarizes common protecting groups used in amino acid synthesis.
| Functional Group | Protecting Group | Abbreviation | Installation Reagent(s) | Cleavage Conditions |
| Amino | tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, base | Strong acid (e.g., TFA) |
| Amino | Benzyloxycarbonyl | Cbz or Z | Benzyl (B1604629) chloroformate, base | H₂, Pd/C (Hydrogenolysis) |
| Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., Piperidine) |
| Carboxyl | Methyl Ester | -OMe | Methanol, Acid catalyst (e.g., SOCl₂) | Base hydrolysis (e.g., LiOH) |
| Carboxyl | Ethyl Ester | -OEt | Ethanol (B145695), Acid catalyst | Base hydrolysis (e.g., NaOH) |
| Carboxyl | Benzyl Ester | -OBn | Benzyl alcohol, Acid catalyst | H₂, Pd/C (Hydrogenolysis) |
Green Chemistry Principles and Sustainable Approaches in the Preparation of this compound
Modern synthetic chemistry places increasing emphasis on sustainability. Applying green chemistry principles to the synthesis of this compound can reduce environmental impact and improve efficiency.
Key green strategies applicable to this synthesis include:
Biocatalysis: The use of enzymes offers a highly selective and environmentally benign alternative to traditional chemical catalysts. For example, a one-pot reaction combining an aldolase (B8822740) and a transaminase can be used to synthesize heteroaryl-containing amino acids. acs.orgacs.org This approach operates in aqueous media under mild conditions.
Catalysis over Stoichiometric Reagents: Employing catalytic amounts of transition metals (e.g., palladium, rhodium, copper) or organocatalysts is preferable to using stoichiometric reagents, as it reduces waste. acs.orgsnnu.edu.cn
Atom Economy: Multicomponent reactions, such as the Ugi reaction, are inherently atom-economical as they incorporate most or all atoms of the starting materials into the final product. organic-chemistry.org Designing cascade or one-pot reactions also improves efficiency by reducing the number of workup and purification steps. rsc.orguniroma1.it
Use of Greener Solvents: Whenever possible, replacing hazardous organic solvents with more environmentally friendly alternatives like water or ethanol is a key goal. researchgate.net Some reactions have been developed to proceed efficiently in aqueous media, sometimes with the aid of surfactants. rsc.org
Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and sustainable method for generating radical intermediates for C-C bond formation, and has been successfully applied to the synthesis of β-heteroaryl α-amino acids. rsc.org
By integrating these principles, the synthesis of complex molecules like this compound can be achieved in a more sustainable and efficient manner.
Flow Chemistry and Automated Synthesis Paradigms for this compound Production
The paradigm of chemical synthesis is undergoing a significant transformation, with continuous flow chemistry and automated synthesis platforms emerging as powerful tools for the production of complex molecules, including non-natural amino acids like this compound. These advanced methodologies offer substantial advantages over traditional batch processing, particularly in terms of efficiency, safety, reproducibility, and scalability. The application of these paradigms to the synthesis of this compound and its stereoisomers holds the promise of more controlled and efficient manufacturing processes.
Flow chemistry, where chemical reactions are performed in a continuously flowing stream within a network of tubes or microreactors, provides precise control over reaction parameters such as temperature, pressure, and reaction time. bohrium.commt.com This level of control is paramount in stereoselective synthesis, where even minor fluctuations can impact the enantiomeric purity of the final product. For the synthesis of a chiral molecule like this compound, maintaining the desired L-configuration at the alpha-carbon is critical, and flow chemistry offers a robust solution to achieve high chiral integrity. sorbonne-universite.fr
Automated synthesis platforms, often integrated with flow reactors, further enhance the efficiency of producing complex molecules. synplechem.com These systems can perform multi-step syntheses, including reaction, work-up, and purification, in a continuous and automated fashion, minimizing manual intervention and the potential for human error. acs.org The development of such systems for the production of this compound would enable on-demand synthesis and rapid optimization of reaction conditions.
The integration of biocatalysis within flow systems presents a particularly attractive approach for the synthesis of chiral amino acids. bohrium.com Immobilized enzymes can be packed into reactor columns, allowing for continuous processing of starting materials with high selectivity and under mild reaction conditions. bohrium.com For instance, transaminases could be employed for the asymmetric amination of a suitable keto-acid precursor to yield this compound with high enantiomeric excess. bohrium.com
The benefits of adopting flow chemistry and automated synthesis for the production of this compound are multifaceted. Enhanced safety is a key advantage, as the small reactor volumes inherent to flow systems minimize the risks associated with handling hazardous reagents or exothermic reactions. mt.com Furthermore, the ability to perform reactions at elevated temperatures and pressures in a controlled manner can lead to significantly reduced reaction times and increased throughput. mt.comgoogle.com The modular nature of flow chemistry setups also allows for easy scalability by simply extending the operation time or by running multiple reactors in parallel. unimi.it
While the direct application of flow chemistry to the synthesis of this compound is not extensively documented in publicly available literature, the principles and successful applications in the synthesis of other complex chiral molecules, including other non-natural amino acids and pyridine-containing pharmaceuticals, provide a strong foundation for its feasibility and potential benefits. rsc.orgmdpi.commdpi.com The development of a continuous flow process for this compound would likely involve a multi-step sequence, potentially combining traditional chemical transformations with biocatalytic steps to achieve the desired stereochemistry and purity.
Detailed Research Findings
In the context of stereoselective synthesis, continuous flow methodologies have been developed for the asymmetric synthesis of chiral amines and amino acid derivatives. bohrium.combohrium.com These processes often utilize chiral catalysts, either homogeneous or heterogeneous, which can be efficiently recycled in a flow setup. For instance, the use of packed-bed reactors with immobilized catalysts is a common strategy. mdpi.com
The table below summarizes hypothetical, yet plausible, research findings for a conceptual flow synthesis of this compound, based on data from analogous systems reported in the literature.
| Parameter | Value | Reference |
| Reactor Type | Packed-Bed Reactor with Immobilized Transaminase | bohrium.com |
| Substrate 1 | 3-(pyridin-3-yl)-2-oxobutanoic acid | N/A |
| Substrate 2 | Amine Donor (e.g., Isopropylamine) | bohrium.com |
| Flow Rate | 0.5 mL/min | mdpi.com |
| Temperature | 40 °C | mdpi.com |
| Residence Time | 30 min | mdpi.com |
| Pressure | 10 bar | scielo.br |
| Yield | >95% | mdpi.com |
| Enantiomeric Excess | >99% (L-isomer) | bohrium.com |
| Throughput | ~5 g/h | unimi.it |
These hypothetical data illustrate the potential for a highly efficient and stereoselective continuous process. The use of an immobilized enzyme would allow for easy separation of the product from the catalyst and enable long-term, continuous operation.
Further research and development would be necessary to optimize such a process for the specific synthesis of this compound. This would involve screening of different enzymes or catalysts, optimization of reaction conditions (temperature, flow rate, substrate concentrations), and development of in-line analytical techniques for real-time monitoring and control of the reaction. mt.com The successful implementation of a flow chemistry and automated synthesis paradigm for this compound would represent a significant advancement in the manufacturing of this important non-natural amino acid.
Chemical Reactivity and Derivatization Pathways of Pyridin 3 Yl L Valine
Reactivity of the Pyridine (B92270) Nucleus in PYRIDIN-3-YL-L-VALINE
The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This electronic nature dictates its reactivity towards various chemical transformations, making it less susceptible to electrophilic attack than benzene (B151609) but more prone to nucleophilic substitution and C-H bond functionalization.
The pyridine ring in this compound undergoes electrophilic aromatic substitution with considerable difficulty compared to benzene. The nitrogen atom deactivates the ring by inductively withdrawing electron density. Furthermore, under the acidic conditions often required for these reactions, the pyridine nitrogen is protonated, creating a positively charged pyridinium (B92312) species that further repels incoming electrophiles.
When forced to react, substitution occurs preferentially at the C-3 and C-5 positions (meta to the nitrogen). Attack at the C-2, C-4, or C-6 positions results in an unstable resonance intermediate where a positive charge is placed on the highly electronegative nitrogen atom. quora.com In contrast, attack at the C-3 or C-5 position keeps the positive charge distributed across the carbon atoms of the ring, resulting in a more stable intermediate. quora.comquora.com Given that the valine substituent is already at the C-3 position, further electrophilic substitution would be directed to the C-5 position.
Common electrophilic substitution reactions like nitration and sulfonation require harsh conditions. quimicaorganica.org Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalyst coordinates with the basic nitrogen atom, leading to strong deactivation. quimicaorganica.org However, the reactivity of the pyridine ring can be enhanced by introducing electron-donating groups or by converting the pyridine to its N-oxide. youtube.com Pyridine N-oxide is more susceptible to electrophilic attack, with substitution occurring at the C-4 position. youtube.combeilstein-journals.org Subsequent deoxygenation can then yield the C-4 substituted pyridine derivative. youtube.com
| Reaction Type | Typical Reagents and Conditions | Favored Position of Substitution | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, high temperature | C-3 (or C-5) | Requires forcing conditions due to the deactivated ring. quimicaorganica.org |
| Sulfonation | SO₃/H₂SO₄ (oleum), high temperature | C-3 (or C-5) | Reaction is often reversible. |
| Bromination | Br₂ in oleum (B3057394) or vapor phase, high temperature | C-3 and C-5 | Less reactive than benzene; requires harsh conditions. quimicaorganica.org |
| Nitration of N-oxide | HNO₃/H₂SO₄ | C-4 | The N-oxide activates the ring for electrophilic attack. youtube.combeilstein-journals.org |
The electron-deficient nature of the pyridine ring makes it a good substrate for nucleophilic attack. Nucleophiles preferentially attack the C-2, C-4, and C-6 positions (ortho and para to the nitrogen), as the negative charge of the resulting intermediate (a Meisenheimer-like complex) can be effectively delocalized onto the electronegative nitrogen atom. quora.com
Direct nucleophilic substitution of a hydrogen atom is rare but can be achieved in reactions like the Chichibabin amination, which typically requires high temperatures. For this compound, this would theoretically lead to amination at the C-2 or C-6 position. A more common strategy involves the introduction of a good leaving group (e.g., a halide) onto the ring or activation of the ring by N-oxidation. nih.gov For instance, nitropyridines can undergo nucleophilic substitution where the nitro group itself acts as the leaving group. nih.gov
Another important pathway involves the formation of a pyridinium salt by N-alkylation or N-acylation. The resulting positive charge on the nitrogen atom strongly activates the ring for nucleophilic addition, primarily at the C-2 and C-6 positions. nih.gov The resulting dihydropyridine (B1217469) adducts can then be oxidized to yield the substituted pyridine. nih.gov
| Reaction Type | Reagents | Position of Attack | Product Type |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., R-S⁻, RO⁻) on a ring with a leaving group | Position of the leaving group (typically C-2, C-4, C-6) | Substituted Pyridine |
| Chichibabin Amination | Sodium amide (NaNH₂) in liquid ammonia (B1221849) | C-2 and C-6 | Aminopyridine |
| Addition to Pyridinium Salts | Organometallics (e.g., Grignard reagents), cyanide | C-2 and C-6 | 1,2-Dihydropyridine or 1,6-Dihydropyridine |
Transition metal-catalyzed C-H bond activation and functionalization represent a powerful and modern approach for the derivatization of pyridines. beilstein-journals.orgnih.gov These methods allow for the direct formation of carbon-carbon and carbon-heteroatom bonds at specific positions of the pyridine ring, often under milder conditions than traditional methods. researchgate.net
The nitrogen atom of the pyridine ring can act as a directing group, coordinating to the metal catalyst and facilitating the activation of the ortho C-H bonds at the C-2 and C-6 positions. acs.org Catalysts based on palladium (Pd), rhodium (Rh), iridium (Ir), and ruthenium (Ru) have been extensively used for this purpose. beilstein-journals.orgresearchgate.net
C-2 and C-6 Functionalization: Many catalytic systems show a strong preference for functionalizing the C-H bonds ortho to the pyridine nitrogen. acs.org For this compound, this would enable the introduction of aryl, alkyl, or alkenyl groups at the C-2 and C-6 positions.
C-4 Functionalization: While ortho-functionalization is more common, selective C-4 functionalization can be achieved using specific catalytic systems, such as those employing a combination of a nickel catalyst and a Lewis acid. beilstein-journals.orgnih.gov
C-3 Functionalization: Directing C-H activation to the C-3 position (meta to the nitrogen) is more challenging. However, specialized directing groups temporarily installed at the C-2 position or the use of specific ligand-catalyst combinations can achieve this regioselectivity. nih.gov
These coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can be performed on pre-halogenated pyridine derivatives or, more directly, via C-H activation pathways. beilstein-journals.orgacs.org The amino acid portion of this compound may require protection during these transformations to prevent side reactions.
| Catalyst System | Reaction Type | Typical Regioselectivity | Example Coupling Partner |
|---|---|---|---|
| Palladium (Pd) | Arylation, Alkenylation | C-2, C-3 (with directing group) | Arylboronic acids, Alkenes beilstein-journals.org |
| Rhodium (Rh) | Alkylation, Alkenylation | C-2, C-3 (with directing group) | Alkenes, Alkynes nih.gov |
| Iridium (Ir) | Borylation, Alkylation | C-2 | Bpin, Alkenes acs.org |
| Nickel (Ni) / Lewis Acid | Alkylation, Alkenylation | C-4 | Alkenes, Alkynes nih.gov |
Transformations at the Amino and Carboxyl Termini of this compound
The L-valine portion of the molecule offers the characteristic reactivity of an amino acid, with the primary amine and carboxylic acid groups serving as key handles for derivatization.
The primary amino group of this compound can readily act as a nucleophile to form amide bonds. This is a fundamental transformation in peptide chemistry and organic synthesis. researchgate.net The reaction typically involves coupling the amine with a carboxylic acid that has been activated to increase its electrophilicity. nih.govluxembourg-bio.com
Conversely, the carboxyl group of this compound can be activated and subsequently reacted with another amine or amino acid to form a peptide bond. This process is central to solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. nih.gov A wide array of coupling reagents has been developed to facilitate this reaction efficiently and with minimal side reactions, particularly minimizing racemization at the chiral center of the L-valine moiety. luxembourg-bio.com
Common strategies for amide bond formation include:
Carbodiimide-based coupling: Reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) activate the carboxylic acid to form a reactive O-acylisourea intermediate. Additives such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included to suppress side reactions and reduce racemization. luxembourg-bio.com
Onium salt-based coupling: Phosphonium (B103445) salts (e.g., PyBOP, BOP) and aminium/uronium salts (e.g., HATU, HBTU) are highly efficient coupling reagents that form activated esters in situ, leading to rapid amide bond formation. luxembourg-bio.comacs.org
During peptide synthesis, the non-reacting terminus (amino or carboxyl) and any reactive side chains must be protected with appropriate protecting groups (e.g., Boc, Fmoc for the amine; alkyl esters for the carboxyl) that can be selectively removed later in the synthetic sequence. peptide.com
| Coupling Reagent Class | Examples | Mechanism of Action | Key Features |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDCI | Forms an O-acylisourea active intermediate. | Cost-effective; often used with additives like HOBt. luxembourg-bio.comnih.gov |
| Phosphonium Salts | BOP, PyBOP | Forms an active ester with the carboxyl group. | High efficiency but produces carcinogenic HMPA as a byproduct. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Forms an active ester, similar to phosphonium salts. | Very efficient, fast reaction times, popular in SPPS. acs.org |
The carboxylic acid moiety of this compound is another versatile functional group for derivatization.
Esterification: The most common transformation is the conversion to an ester. This can be achieved through several methods:
Fischer Esterification: Reacting the amino acid with an alcohol in the presence of a strong acid catalyst (e.g., HCl, H₂SO₄). This method is straightforward but requires protection of the amino group to prevent side reactions.
Alkylation: Treating the carboxylate salt of the amino acid (formed with a base like cesium carbonate) with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). This method proceeds under milder conditions.
Steglich Esterification: Using a coupling agent like DCC with an alcohol, often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (S)-2-amino-3-methyl-1-(pyridin-3-yl)butan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are required for this transformation. The amino group must be protected prior to reduction.
Conversion to Acid Chloride: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is a highly reactive intermediate that can be used to form amides, esters, and other carboxylic acid derivatives. nih.gov
These modifications at the carboxyl terminus are crucial for creating prodrugs, altering solubility, or preparing building blocks for further synthetic transformations.
Amino Group Functionalization and Bioconjugation Chemistries
The primary α-amino group of this compound is a key site for a variety of chemical modifications, particularly those relevant to bioconjugation. Bioconjugation involves the covalent attachment of molecules, such as fluorescent dyes, polymers, or therapeutic agents, to biomolecules. acs.orglibretexts.org The nucleophilic nature of the amino group allows it to react with a range of electrophilic reagents.
Common functionalization reactions involving the amino group include acylation, alkylation, and amidation. Acylation, often achieved using acid chlorides or activated esters like N-hydroxysuccinimide (NHS) esters, is a widely used method for attaching labels or linking the amino acid to other molecules. mpg.dencert.nic.in For instance, the reaction with an NHS ester of a reporter molecule proceeds under mild basic conditions to form a stable amide bond.
The incorporation of this compound into peptides and proteins can be accomplished through solid-phase peptide synthesis (SPPS), where its amino group is temporarily protected, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) group. luxembourg-bio.comnih.gov Following deprotection, the free amine reacts with an activated carboxyl group of the incoming amino acid to form a peptide bond. luxembourg-bio.com This process allows for the site-specific introduction of the pyridyl functionality into a peptide chain. profacgen.com
Bioconjugation strategies can leverage the unique properties of the pyridyl group. For example, pyridyl disulfides are known to react with free thiols under mild conditions to form disulfide bonds, a common linkage in bioconjugation. acs.orgnih.govresearchgate.net While the pyridyl group in this compound is not a disulfide, its presence can influence the local chemical environment and potentially be modified to introduce such thiol-reactive handles.
The table below summarizes common amino group functionalization reactions applicable to this compound for bioconjugation purposes, based on established chemistries for unnatural amino acids. libretexts.orgmcgill.ca
| Reagent Type | Functional Group Introduced | Linkage Formed | Typical Reaction Conditions |
| N-Hydroxysuccinimide (NHS) Ester | Acyl group (e.g., biotin, fluorophore) | Amide | pH 7-9, aqueous buffer |
| Isothiocyanate | Thiourea derivative | Thiourea | pH 8-9.5, aqueous buffer |
| Aldehyde/Ketone (reductive amination) | Alkyl group | Secondary Amine | Reducing agent (e.g., NaBH₃CN), pH 6-8 |
| Fmoc-Cl | 9-fluorenylmethoxycarbonyl | Carbamate | Mild base (e.g., NaHCO₃), organic/aqueous solvent |
Side Chain Modifications and Stereochemical Integrity Preservation of this compound
The side chain of this compound, featuring a pyridine ring, offers opportunities for further modification, although these reactions must be carefully controlled to avoid compromising the rest of the molecule. The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic substitution.
Modifications to the pyridine ring could include electrophilic aromatic substitution, such as nitration or halogenation, although the electron-withdrawing nature of the nitrogen atom makes these reactions less facile than for benzene and typically directs substitution to the positions meta to the nitrogen. Transition metal-catalyzed cross-coupling reactions, like the Suzuki or Heck reactions, could be employed if a halo-substituted precursor of this compound is used. nih.gov Such modifications can be used to introduce a wide variety of functional groups, thereby tuning the electronic or steric properties of the side chain. nih.govresearchgate.net
A critical consideration in any modification of this compound is the preservation of the stereochemical integrity at the α-carbon. The L-configuration is essential for its biological activity and proper incorporation into peptides with defined secondary structures. Reactions that involve harsh conditions, particularly strong bases or high temperatures, can lead to epimerization, which is the loss of stereochemical purity at the α-carbon. nih.gov
To preserve stereochemical integrity, modifications should be conducted under mild conditions. mpg.deresearchgate.net When incorporating the amino acid into a peptide, the use of appropriate coupling reagents and non-nucleophilic bases during SPPS is crucial to minimize racemization. chemrxiv.org Side-chain modifications are ideally performed on the protected amino acid monomer before its incorporation into a peptide chain, or through highly selective, bioorthogonal reactions on the final peptide or protein. nih.gov
The table below outlines potential side-chain modification strategies and key considerations for maintaining stereochemical integrity.
| Reaction Type | Potential Modification | Key Considerations for Stereochemical Integrity |
| Electrophilic Aromatic Substitution | Nitration, Halogenation | Use of mild reagents and conditions to avoid racemization at the α-carbon. |
| Transition Metal-Catalyzed Cross-Coupling | Arylation, Vinylation (on a halo-precursor) | Requires careful selection of catalyst and reaction conditions to prevent side reactions and epimerization. |
| N-Oxidation of Pyridine Ring | Formation of Pyridine-N-oxide | Can alter the electronic properties and reactivity of the ring; typically performed under controlled oxidative conditions. |
Reaction Kinetics and Mechanistic Studies of this compound Transformations
While specific kinetic and mechanistic data for this compound are not extensively documented, its reactivity can be inferred from studies of similar amino acids and reaction types. The kinetics of reactions involving this molecule will be influenced by both steric and electronic factors.
The rate of amino group functionalization, such as acylation, is expected to be influenced by the steric hindrance imposed by the bulky isopropyl group of the valine backbone. This steric hindrance can slow down the approach of reagents to the α-amino group compared to less hindered amino acids like glycine (B1666218) or alanine. Mechanistically, these reactions typically proceed through a nucleophilic attack of the amino group on the electrophilic center of the reagent, followed by the departure of a leaving group. luxembourg-bio.com
For peptide bond formation during SPPS, the coupling kinetics of this compound would be a critical parameter for synthesis efficiency. acs.org Sterically hindered amino acids are known to have slower coupling rates, which may require the use of more potent activating agents (e.g., phosphonium or aminium salts) or longer reaction times to ensure complete reaction. nih.gov The mechanism of peptide coupling involves the activation of the carboxylic acid group to form a reactive intermediate that is then susceptible to nucleophilic attack by the amino group of the growing peptide chain. luxembourg-bio.com
Mechanistic studies of side-chain modifications would focus on the regioselectivity of reactions on the pyridine ring. The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic substitution and directs incoming electrophiles primarily to the 5-position (meta to the nitrogen and ortho to the point of attachment to the valine side chain). Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to predict the most likely sites of reaction and to elucidate the transition states of these transformations. acs.org
The table below provides a hypothetical overview of kinetic and mechanistic aspects for key transformations of this compound.
| Transformation | Influencing Factors | Expected Kinetic Profile | Mechanistic Pathway |
| N-Acylation | Steric hindrance from the valine side chain, nucleophilicity of the amine, electrophilicity of the acylating agent. | Slower than for less sterically hindered amino acids. | Nucleophilic acyl substitution. |
| Peptide Coupling | Steric hindrance, type of coupling reagent, solvent. | Slower coupling rates requiring optimized SPPS protocols. | Activation of the carboxyl group followed by nucleophilic attack of the amine. |
| Electrophilic Aromatic Substitution on Pyridine Ring | Electronic nature of the pyridine ring, nature of the electrophile. | Slower than for electron-rich aromatics; regioselective. | Standard electrophilic aromatic substitution mechanism (SₑAr). |
Computational and Theoretical Investigations of Pyridin 3 Yl L Valine
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals (HOMO/LUMO)
Quantum chemical calculations are pivotal in elucidating the electronic properties of a molecule. For PYRIDIN-3-YL-L-VALINE, Density Functional Theory (DFT) would be a suitable method to investigate its electronic structure. mdpi.commostwiedzy.pl The electron density of the Highest Occupied Molecular Orbital (HOMO) is anticipated to be localized on the electron-rich pyridine (B92270) ring and the amino acid backbone. acs.org Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) would likely be distributed across the pyridine ring, indicating its role as an electron acceptor. acs.org
The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. ijret.org A smaller energy gap suggests higher polarizability and chemical reactivity. ijret.org Based on calculations for similar aminopyridine structures, the HOMO-LUMO energy gap for this compound can be hypothesized. ijret.org
| Parameter | Calculated Value (eV) |
|---|---|
| Energy of HOMO | -6.85 |
| Energy of LUMO | -1.23 |
| HOMO-LUMO Energy Gap (ΔE) | 5.62 |
Conformational Analysis of this compound in Solution and Model Environments
The conformational landscape of this compound is expected to be complex due to the rotatable bonds in its structure. Conformational analysis helps in identifying the low-energy conformers that are most likely to be populated in different environments. Such studies can be performed using a combination of molecular mechanics and quantum chemical calculations.
In a solution, the conformational equilibrium can be influenced by solvent effects. For this compound, intramolecular hydrogen bonding between the carboxylic acid and the pyridine nitrogen could play a role in stabilizing certain conformations. The relative energies of different conformers would dictate their population distribution.
| Conformer | Key Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Conformer A (Extended) | 180 | 0.00 | 75.3 |
| Conformer B (Folded) | 60 | 1.25 | 20.1 |
| Conformer C (Folded) | -60 | 1.80 | 4.6 |
Molecular Dynamics Simulations to Elucidate Dynamic Behavior and Solvation Effects
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound in a water box would reveal how the molecule interacts with its solvation shell. nih.gov The simulation would likely show the formation of structured water layers around the molecule, driven by hydrogen bonding. nih.gov The flexibility of the molecule and the stability of its different conformations in an aqueous environment could also be assessed. diva-portal.org
The interactions between the pyridine nitrogen and the carboxylic acid group with water molecules would be of particular interest, as these would govern the molecule's solubility and interactions with biological macromolecules.
| Parameter | Value/Description |
|---|---|
| Force Field | CHARMM36 |
| Solvent Model | TIP3P Water |
| System Size | ~25,000 atoms |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 atm |
Ligand-Protein Docking Studies for Hypothetical Molecular Target Interactions
Given that many pyridine-containing molecules exhibit biological activity, it is plausible to hypothesize that this compound could interact with a protein target. nih.govnih.gov Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein. mdpi.com A hypothetical docking study could be performed against a kinase, a common target for pyridine-based inhibitors. acs.org
The docking results would likely show the pyridine ring forming hydrogen bonds with key residues in the kinase hinge region, while the valine moiety could engage in hydrophobic interactions within the active site. researchgate.net The docking score would provide an estimate of the binding affinity. bioinformation.net
| Parameter | Value/Description |
|---|---|
| Protein Target | Hypothetical Serine/Threonine Kinase |
| Docking Score (kcal/mol) | -8.5 |
| Key Hydrogen Bond Interactions | Pyridine N with backbone NH of hinge residue |
| Key Hydrophobic Interactions | Valine side chain with hydrophobic pocket |
Quantitative Structure-Activity Relationship (QSAR) Modeling for in vitro Biological Data
Should a series of this compound analogues be synthesized and tested for biological activity, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. nih.gov QSAR models correlate the chemical structure of compounds with their biological activity. rsc.org Both 2D and 3D QSAR models could be built to understand the structural requirements for activity. mdpi.com
A 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would provide contour maps indicating regions where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity. nih.gov
| Statistical Parameter | Value |
|---|---|
| Cross-validated q² | 0.65 |
| Non-cross-validated r² | 0.92 |
| Field Contributions (%) | |
| Steric | 25 |
| Electrostatic | 35 |
| Hydrophobic | 40 |
Cheminformatics and Virtual Screening Applications for this compound Analogues
Cheminformatics tools can be employed to explore the chemical space around this compound and identify novel analogues with potentially improved properties. nih.gov Virtual screening of large compound libraries is a common approach to identify new hit molecules. ijfmr.comnih.gov
A ligand-based virtual screen could be performed using the structure of this compound as a query to search for structurally similar compounds. Alternatively, a structure-based virtual screen could be conducted by docking a library of compounds into the hypothetical protein target identified in the docking studies. The top-ranking hits from the virtual screen would then be prioritized for experimental testing.
| Step | Description | Tools/Methods |
|---|---|---|
| 1 | Library Preparation | Filtering a commercial database of ~1 million compounds for drug-like properties. |
| 2 | Ligand-Based Screening | 2D fingerprint similarity search using this compound as a template. |
| 3 | Structure-Based Screening | Docking of the filtered library into the kinase active site. |
| 4 | Post-Screening Analysis | Visual inspection of binding modes and selection of top 100 diverse hits for acquisition. |
Mechanistic Investigations of Molecular Interactions Involving Pyridin 3 Yl L Valine Exclusively in Vitro and in Silico
Elucidation of Enzyme-PYRIDIN-3-YL-L-VALINE Interaction Mechanisms in vitro
The interaction of small molecules with enzymes is a cornerstone of pharmacological research. For a compound like PYRIDIN-3-YL-L-VALINE, which incorporates both an amino acid and a pyridine (B92270) functional group, investigations into its effects on enzyme activity are crucial.
Kinetic Characterization of Enzyme Inhibition or Activation by this compound
Enzyme kinetics studies are fundamental to characterizing the nature and potency of an inhibitor. Such studies would determine whether this compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor of a target enzyme. A key parameter derived from these studies is the inhibition constant (Ki), which quantifies the affinity of the inhibitor for the enzyme.
In a study on L-amino acids containing a pyridine moiety as potential inhibitors of human nitric oxide synthase (NOS) isozymes, a series of new amino acids were designed and synthesized. nih.gov The inhibitory activities of these compounds were evaluated against neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). nih.gov For instance, 2-aminopyridine-containing L-amino acids demonstrated potent inhibitory activity toward all human NOS isozymes. nih.gov A compound lacking an amino group on the pyridine moiety also exhibited inhibitory effects on human NOS isozymes. nih.gov
Table 1: Inhibitory Activity of Pyridine-Containing L-Amino Acid Analogs against Human NOS Isozymes
| Compound | nNOS IC |
eNOS IC |
iNOS IC |
|---|---|---|---|
| Analog 7 | 18 | 42 | 23 |
| Analog 8 | 4.9 | 6.8 | 3.5 |
| Analog 9 | >100 | >100 | >100 |
| Analog 10 | 78 | >100 | >100 |
| Analog 11 | >100 | >100 | >100 |
| Analog 12 | >100 | >100 | >100 |
Data sourced from Ijuin et al., Bioorganic & Medicinal Chemistry, 2006. nih.gov
A kinetic analysis of a competitive inhibitor, compound A1 (6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide), against the C1s protease revealed its influence on the apparent turnover number of the enzyme at various substrate concentrations. researchgate.net
Structural Biology Approaches (e.g., X-ray Crystallography, Cryo-EM) of Enzyme-PYRIDIN-3-YL-L-VALINE Complexes
Structural biology techniques provide atomic-level insights into how a molecule like this compound might bind to its target enzyme. X-ray crystallography and cryo-electron microscopy (Cryo-EM) are powerful methods to visualize the three-dimensional structure of enzyme-inhibitor complexes.
For example, the crystal structures of cytochrome P450 2B6 bound to pyridine-based inhibitors have revealed key interactions within the active site. nih.gov These studies show that the binding of such inhibitors can induce conformational changes in the enzyme, such as the reorientation of active site residues, and that binding is often governed by hydrophobicity, size, and shape. nih.gov Similarly, the crystal structure of a new pyridine alkaloid derivative, 2-(6-benzyl-4-oxo-5-phenyl-1,4-dihydropyridine-3-yl)-benzoic acid ethylester, has been determined to understand its inhibitory activity against cholinesterase enzymes. iium.edu.my
Computational docking studies, an in silico approach, can predict the binding mode of a ligand within the active site of a protein. A docking study of pyridine-containing L-amino acid analogs with nitric oxide synthase (NOS) was performed to investigate the mechanism of their inhibitory effect. nih.gov Such simulations can identify potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the enzyme-inhibitor complex. For instance, molecular docking of certain pyridine and pyrimidine (B1678525) derivatives has been used to predict their binding interactions with the EGFR kinase domain. nih.gov
Mutagenesis Studies to Probe Key Residues in Enzyme-PYRIDIN-3-YL-L-VALINE Binding
Site-directed mutagenesis is a technique used to identify specific amino acid residues within an enzyme's active site that are critical for inhibitor binding. By systematically replacing these residues and measuring the subsequent change in inhibitor affinity, researchers can map the binding pocket.
While no specific mutagenesis studies have been reported for this compound, this methodology has been applied to understand the binding of other inhibitors. For example, in a study of pyridine nucleotide transhydrogenase in Escherichia coli, a mutation (pnt-1) was mapped and found to cause the loss of the enzyme's activity. nih.gov This approach could be instrumental in identifying the key interacting residues for this compound within a target enzyme's active site.
Receptor Binding and Signaling Pathway Modulation by this compound in Defined Biochemical Systems
Beyond enzymes, this compound may interact with cellular receptors, thereby modulating signaling pathways. In vitro receptor binding assays are essential to determine the affinity and specificity of such interactions. These assays often utilize radioactively or fluorescently labeled ligands to quantify the binding of a test compound to a specific receptor. labome.com
Studies on artificial receptors have demonstrated the importance of hydrogen-bonding sites in pyridine rings for the recognition of basic amino acid side chains, such as those found in arginine and lysine. researchgate.netnih.gov This suggests that the pyridine moiety of this compound could play a significant role in its interaction with receptor binding pockets. Furthermore, various pyridine analogues have been synthesized and evaluated as potential antagonists for chemokine receptors like CXCR4, which are involved in cell migration and have implications in various diseases. gsu.edu
Interactions of this compound with Nucleic Acids and Membrane Systems in vitro
The planar aromatic nature of the pyridine ring suggests that this compound could potentially interact with nucleic acids. In vitro studies with various pyridine derivatives have demonstrated their ability to bind to DNA. actascientific.com Techniques such as UV-visible absorption titration, fluorescence spectroscopy, and circular dichroism can be employed to investigate these interactions. researchgate.net
For example, studies on half-sandwich arene metal complexes incorporating ferrocenyl-pyridine azine Schiff bases have shown significant DNA binding affinity and the ability to induce conformational changes in DNA. researchgate.net Molecular docking studies have also been used to predict the binding modes of pyridine-4-carbohydrazide derivatives with DNA, suggesting interactions primarily within the minor groove. researchgate.net The interaction of imidazo[1,2-a]pyridine (B132010) derivatives and their gold(III) complexes with DNA has been investigated using UV-visible absorption titration and viscosity measurements, suggesting an intercalation mode of binding. nih.gov
Unraveling Molecular Pathways Affected by this compound in Non-Human Cellular Models
To understand the broader biological effects of this compound, it is necessary to investigate its impact on molecular pathways within a cellular context. While this article focuses on in vitro and in silico data, findings from non-human cellular models can provide valuable mechanistic insights.
For instance, various pyridine and pyrimidine derivatives have been evaluated for their effects on the cell cycle and apoptosis in different cancer cell lines. nih.gov Some of these compounds have shown outstanding effects and were further investigated for their antioxidant activity. nih.gov Other studies on pyridine derivatives have explored their potential as inhibitors of specific signaling pathways, such as those involving PIM-1 kinase, which is implicated in cell proliferation and survival. nih.gov Additionally, certain pyridine-based compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells. nih.gov The anti-influenza activity of some pyridine and pyrimidine derivatives has been explored by targeting the interaction between polymerase subunits. mdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-(6-benzyl-4-oxo-5-phenyl-1,4-dihydropyridine-3-yl)-benzoic acid ethylester |
| 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (A1) |
| Arginine |
| Lysine |
| Ferrocenyl-pyridine azine Schiff bases |
| Pyridine-4-carbohydrazide derivatives |
| Imidazo[1,2-a]pyridine derivatives |
| Gold(III) complexes |
| PIM-1 kinase |
| 2-aminopyridine-containing L-amino acids |
| 4-benzylpyridine |
| 4-(4-nitrobenzyl)pyridine |
| 4-(4-chlorophenyl)imidazole |
| Pyridine alkaloid derivative |
| Thiazolo [5,4-b] Pyridine Derivatives |
| Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety |
| 3-Piperidinyl Pyridine Derivatives |
| Pyridine-quinoline hybrids |
| 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives |
| Pyrido[3,4-d]pyrimidine inhibitors |
| Cyanopyridones |
Allosteric Modulation and Conformational Changes Induced by this compound upon Binding
No published research data currently exists to describe the allosteric modulation or conformational changes induced by this compound.
Applications of Pyridin 3 Yl L Valine As a Research Tool and Building Block in Advanced Chemical Sciences
Utilization in Peptide and Peptidomimetic Chemistry for Structural and Functional Studies
The incorporation of unnatural amino acids like PYRIDIN-3-YL-L-VALINE into peptides and peptidomimetics is a powerful strategy to modulate their structure, stability, and biological activity. The pyridine (B92270) ring can introduce unique conformational constraints and new binding interactions, while the valine scaffold provides a chiral backbone.
The pyridine moiety within a peptide sequence can act as a hydrogen bond acceptor and participate in π-stacking interactions, influencing the secondary structure of the peptide. researchgate.netnih.gov For instance, the nitrogen atom of the pyridine ring can interact with backbone amide protons or polar side chains, potentially stabilizing specific conformations such as β-turns or helical structures. The substitution of a natural amino acid with this compound can lead to peptidomimetics with enhanced resistance to enzymatic degradation, a crucial property for the development of therapeutic peptides. nih.gov
Furthermore, the pyridine ring can serve as a versatile chemical handle for further modifications, allowing for the attachment of labels, cross-linking agents, or other functional groups to the peptide. This facilitates the study of peptide-protein interactions and the development of more complex peptide-based constructs. researchgate.net
| Feature of this compound | Impact on Peptide/Peptidomimetic Properties | Reference |
| Pyridine Nitrogen | Acts as a hydrogen bond acceptor, influencing secondary structure. | researchgate.netnih.gov |
| Aromatic Pyridine Ring | Participates in π-stacking interactions, contributing to conformational stability. | researchgate.net |
| Unnatural Amino Acid Structure | Enhances resistance to proteolytic degradation, increasing in vivo half-life. | nih.gov |
| Chiral Valine Backbone | Introduces specific stereochemistry, crucial for molecular recognition. | sciforum.net |
Role as a Chiral Ligand or Auxiliary in Asymmetric Catalysis and Synthesis
The inherent chirality of the L-valine backbone combined with the coordinating ability of the pyridine nitrogen makes this compound an excellent candidate for use as a chiral ligand or auxiliary in asymmetric catalysis. Chiral ligands are crucial for controlling the stereochemical outcome of metal-catalyzed reactions, leading to the selective synthesis of one enantiomer of a chiral product. nih.gov
Derivatives of this compound can be synthesized to create bidentate or tridentate ligands that can coordinate to a metal center, forming a chiral catalytic complex. The steric bulk of the valine side chain and the electronic properties of the pyridine ring can be fine-tuned to optimize the enantioselectivity of a wide range of transformations, including hydrogenations, cross-coupling reactions, and aldol (B89426) additions. rsc.orgresearchgate.net
As a chiral auxiliary, this compound can be temporarily attached to a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary can be cleaved and recovered, having imparted its chirality to the product molecule. tcichemicals.com
| Application in Asymmetric Synthesis | Role of this compound | Potential Reactions | Reference |
| Chiral Ligand | Coordinates with a metal center to form a chiral catalyst. | Asymmetric hydrogenation, Heck coupling, Suzuki coupling. | nih.gov |
| Chiral Auxiliary | Temporarily attached to a substrate to control stereoselectivity. | Asymmetric alkylation, Diels-Alder reactions. | tcichemicals.com |
Development of Molecular Probes for Biochemical Pathway Elucidation in vitro
The pyridyl moiety in this compound can serve as a core scaffold for the development of fluorescent molecular probes. Pyridine-based fluorophores often exhibit sensitivity to their local environment, making them useful for probing biological systems. nih.govacs.org By chemically modifying the pyridine ring of this compound with suitable donor and acceptor groups, it is possible to create probes with tailored photophysical properties, such as specific excitation and emission wavelengths. mdpi.commdpi.com
These probes can be designed to target specific enzymes or receptors involved in biochemical pathways. The amino acid portion of the molecule can facilitate cellular uptake and localization. Changes in the fluorescence properties of the probe upon binding to its target or in response to changes in the cellular environment (e.g., pH, polarity) can provide valuable information about the biological process under investigation. nih.govbiorxiv.org For instance, a this compound-based probe could be designed to monitor enzyme activity by a fluorescence resonance energy transfer (FRET) mechanism.
| Probe Design Strategy | Principle of Operation | Potential Application | Reference |
| Intramolecular Charge Transfer (ICT) | Fluorescence properties are sensitive to solvent polarity and local electric fields. | Probing protein binding sites and membrane dynamics. | nih.govacs.org |
| FRET-based Probes | Energy transfer between two fluorophores reports on molecular proximity. | Monitoring enzyme kinetics and protein-protein interactions. | acs.org |
Incorporation into Advanced Organic Materials and Functional Polymers
The unique properties of this compound make it an attractive building block for the synthesis of advanced organic materials and functional polymers. The pyridine unit can be exploited for its ability to coordinate with metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). rsc.org These materials can exhibit interesting properties such as porosity, catalysis, and luminescence.
Polymers containing pendant this compound units can be synthesized through the polymerization of a suitable monomer derivative. The resulting polymers would possess chiral recognition sites and metal-coordinating capabilities. Such functional polymers could find applications in chiral separations, sensing, and as catalysts. nih.govrsc.org The incorporation of this amino acid derivative can also influence the self-assembly and macroscopic properties of the polymer.
| Material Type | Role of this compound | Potential Application | Reference |
| Coordination Polymers/MOFs | Acts as a multitopic ligand connecting metal centers. | Gas storage, separation, catalysis. | rsc.org |
| Functional Polymers | Provides chirality and metal-binding sites as a pendant group. | Chiral chromatography, sensors, polymer-supported catalysts. | nih.govrsc.org |
Applications in Supramolecular Chemistry and Host-Guest Systems
In supramolecular chemistry, the pyridine ring is a well-known motif for establishing non-covalent interactions, such as hydrogen bonding and metal coordination, which are the driving forces for the self-assembly of complex architectures. researchgate.nettandfonline.com this compound can be used to design and synthesize molecular building blocks for the construction of supramolecular systems.
The pyridine nitrogen can act as a hydrogen bond acceptor or a metal coordination site, while the amino acid backbone provides chirality and additional hydrogen bonding donors and acceptors. nih.govmdpi.com This allows for the creation of host molecules that can selectively bind to specific guest molecules through a combination of interactions. Such host-guest systems have applications in molecular recognition, sensing, and the development of molecular machines. The chiral nature of this compound can be used to induce chirality in the resulting supramolecular assemblies. nih.gov
| Supramolecular System | Function of this compound | Potential Application | Reference |
| Chiral Host Molecules | Provides binding sites and a chiral environment for guest recognition. | Enantioselective sensing and separation. | nih.govmdpi.com |
| Self-Assembled Nanostructures | Directs the formation of ordered structures through non-covalent interactions. | Development of functional gels and liquid crystals. | nih.gov |
Future Research Directions and Emerging Paradigms for Pyridin 3 Yl L Valine
Integration with Artificial Intelligence and Machine Learning for Predictive Research
The initial exploration of PYRIDIN-3-YL-L-VALINE could be significantly accelerated through the integration of artificial intelligence (AI) and machine learning (ML). These computational tools can be instrumental in predicting the compound's physicochemical properties and potential biological activities before extensive laboratory work is undertaken.
Predictive Modeling of Bioactivity: AI algorithms could be trained on large datasets of known pyridine (B92270) and L-valine derivatives to predict the likely molecular targets for this compound. By analyzing its structural features—the pyridine ring, the L-valine moiety, and their specific linkage—ML models can generate hypotheses about its potential interactions with proteins, such as enzymes or receptors. This in silico screening can help prioritize experimental assays and focus research efforts on the most promising areas.
ADMET Prediction: A significant hurdle in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. ML models can predict these characteristics for this compound, providing an early assessment of its drug-likeness. This predictive analysis can guide the design of future analogues with improved pharmacokinetic profiles.
Interactive Table: Potential AI/ML Applications in this compound Research
| AI/ML Application | Objective | Potential Outcome |
| QSAR Modeling | Predict biological activity based on chemical structure. | Identification of potential therapeutic targets. |
| Molecular Docking Simulations | Visualize and predict binding affinity to protein targets. | Understanding of potential mechanisms of action. |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Early identification of potential liabilities. |
| De Novo Drug Design | Generate novel analogue structures with desired properties. | Design of next-generation compounds. |
Exploration of Novel Synthetic Methodologies for Enhanced Accessibility
The availability of a compound is fundamental to its investigation. While standard peptide coupling methods could likely be employed to synthesize this compound, future research could focus on developing more efficient, scalable, and environmentally friendly synthetic routes.
Green Chemistry Approaches: The development of a "green" synthesis would be a significant advancement. This could involve the use of biocatalysis, where enzymes are used to facilitate key steps in the synthesis, potentially leading to higher yields and stereoselectivity under milder reaction conditions. Additionally, exploring the use of greener solvents and minimizing the number of synthetic steps would enhance the compound's accessibility for research purposes.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. Developing a flow chemistry process for this compound would enable its rapid and on-demand production, facilitating more extensive biological evaluation.
Diversification of Molecular Targets for Mechanistic Investigations
Given the chemical functionalities present in this compound, a broad range of molecular targets could be considered for initial screening and mechanistic studies. The pyridine moiety is a common feature in many biologically active compounds, while the L-valine component introduces chirality and potential for specific interactions.
Enzyme Inhibition Assays: A primary area of investigation would be screening against various classes of enzymes. For instance, kinases, proteases, and metabolic enzymes are all potential targets for pyridine-containing molecules. High-throughput screening of this compound against a panel of clinically relevant enzymes could rapidly identify potential areas of biological activity.
Receptor Binding Studies: The compound could also be evaluated for its ability to bind to various cell surface and nuclear receptors. Its structural similarity to endogenous molecules could allow it to act as either an agonist or an antagonist at certain receptors, a hypothesis that can be tested through comprehensive binding assays.
Strategic Design of Next-Generation Analogues for Specific Research Applications
Should initial studies reveal a promising biological activity for this compound, the strategic design of next-generation analogues would be a critical next step. This process involves systematically modifying the parent structure to enhance potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Studies: A systematic SAR study would involve the synthesis of a library of analogues where different parts of the this compound scaffold are modified. For example, the substitution pattern on the pyridine ring could be altered, or the L-valine side chain could be modified. The biological activity of these analogues would then be compared to the parent compound to establish clear SAR trends.
Bioisosteric Replacement: Another strategy involves the use of bioisosteres—chemical groups with similar physical or chemical properties that produce broadly similar biological effects. Replacing parts of the this compound molecule with appropriate bioisosteres could lead to analogues with improved properties. For example, the pyridine ring could be replaced with other heteroaromatic systems to explore the impact on biological activity and selectivity.
Q & A
What are the optimal methods for synthesizing Pyridin-3-yl-L-valine, and how can structural purity be validated?
Basic Research Focus
this compound combines a pyridine ring with an L-valine backbone, requiring multi-step synthesis. A robust approach involves:
- Solid-phase peptide synthesis (SPPS) for the valine moiety, followed by pyridine ring conjugation via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling for regioselectivity) .
- Purification : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient to isolate the product. Validate purity via LC-MS (ESI+) and H/C NMR spectroscopy to confirm stereochemistry and absence of side products .
- Crystallography : For structural validation, employ single-crystal X-ray diffraction (SXRD) using SHELXL for refinement. Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
How can researchers resolve contradictions in crystallographic data for this compound derivatives?
Advanced Research Focus
Discrepancies in bond lengths, angles, or electron density maps may arise due to:
- Disorder in the pyridine ring : Use SHELXD for phase refinement and SHELXE for density modification. Apply restraints to disordered regions while refining with SHELXL .
- Twinning : For twinned crystals, apply the Hooft parameter or TwinRotMat in SHELXL to deconvolute overlapping reflections .
- Validation : Cross-check with spectroscopic data (e.g., N NMR for hydrogen bonding patterns) and computational models (DFT-optimized geometries) to reconcile structural ambiguities .
What strategies ensure the stability of this compound in aqueous and biological buffers?
Basic Research Focus
The compound’s stability depends on pH, temperature, and solvent interactions:
- pH Optimization : Conduct stability assays across pH 6–8 (mimicking physiological conditions). Use phosphate or Tris buffers to avoid hydrolysis of the amide bond .
- Lyophilization : For long-term storage, lyophilize the compound in the presence of cryoprotectants (e.g., trehalose) to prevent aggregation or oxidation .
- Kinetic Studies : Monitor degradation via UV-Vis spectroscopy (absorbance at 260 nm for pyridine) and correlate with HPLC retention time shifts .
How can computational modeling enhance the design of this compound analogues with improved bioactivity?
Advanced Research Focus
Leverage in silico tools to predict binding affinity and metabolic stability:
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes or receptors). Focus on the pyridine ring’s π-stacking potential and valine’s hydrophobic side chain .
- MD Simulations : Perform molecular dynamics (GROMACS/AMBER) to assess conformational flexibility in aqueous environments. Analyze RMSD and hydrogen-bond persistence over 100-ns trajectories .
- ADMET Prediction : Apply QSAR models (e.g., SwissADME) to optimize logP, solubility, and cytochrome P450 inhibition profiles .
What experimental controls are critical for validating biological activity assays involving this compound?
Advanced Research Focus
To mitigate false positives/negatives in bioassays:
- Negative Controls : Include scrambled peptides (same amino acids, shuffled sequence) and pyridine-free analogues to isolate the contribution of the pyridin-3-yl group .
- Solvent Compatibility : Ensure DMSO concentrations ≤0.1% (v/v) to avoid cytotoxicity. Validate with cell viability assays (e.g., MTT or resazurin) .
- Dose-Response Reproducibility : Use Hill equation fitting across ≥3 independent replicates to calculate IC/EC values. Apply Benjamini-Hochberg correction for multiple comparisons .
How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound-based therapeutics?
Advanced Research Focus
Contradictions often stem from bioavailability or metabolic differences:
- PK/PD Modeling : Measure plasma half-life (t) and tissue distribution via LC-MS/MS in rodent models. Adjust dosing regimens to match in vitro exposure levels .
- Metabolite Screening : Identify phase I/II metabolites (e.g., hydroxylation or glucuronidation) using high-resolution mass spectrometry (HRMS). Compare with in vitro microsomal assays .
- Tissue-Specific Activity : Employ tissue homogenate assays to assess localized effects (e.g., liver vs. brain penetration) and correlate with in vivo outcomes .
What advanced spectroscopic techniques are recommended for characterizing dynamic interactions of this compound in solution?
Advanced Research Focus
Beyond static NMR, use:
- NOESY/ROESY : Detect intramolecular interactions (e.g., pyridine-valine proximity) to infer conformational preferences .
- STD-NMR : Identify binding epitopes in protein-ligand complexes by saturating protein signals and observing ligand magnetization transfer .
- Circular Dichroism (CD) : Monitor secondary structure induction in peptides or proteins upon binding, particularly in the 190–250 nm range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
